Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate can be synthesized from various precursors in the laboratory. It is classified as an organic compound, specifically an ester, due to the presence of the acetate functional group. Its molecular formula is , which indicates it contains carbon, hydrogen, bromine, nitrogen, and oxygen.
The synthesis of methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate can be achieved through several methods, often involving the bromination of a substituted pyridine followed by esterification.
Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate features a pyridine ring substituted with a bromine atom at position 3 and a methoxy group at position 6. The acetate group is attached at position 2 of the pyridine ring.
X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms within the molecule, revealing bond lengths and angles that confirm its structural integrity.
Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate primarily relates to its potential biological activities, which may include:
Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate exhibits several notable physical and chemical properties:
Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate has various scientific applications:
The strategic incorporation of methoxypyridine units into bioactive molecules enhances key physicochemical and pharmacological properties critical for drug efficacy. The nitrogen atom within the pyridine ring facilitates hydrogen bonding and dipole-dipole interactions with biological targets, while the methoxy substituent contributes to improved solubility and membrane permeability. This dual functionality enables precise optimization of ligand-receptor binding kinetics and absorption profiles.
Quantum chemical analyses reveal that methoxypyridine scaffolds possess distinct electronic characteristics compared to benzene or unsubstituted pyridine. As shown in Table 1, the lowered HOMO-LUMO energy gap (-7.8 eV vs. -9.2 eV for benzene) and increased polarity significantly enhance their binding potential to electron-deficient enzymatic sites [10]. These properties are exploited in kinase inhibitors where the methoxypyridine moiety anchors the molecule in the ATP-binding pocket through conserved hydrogen bonds.
Table 1: Molecular Descriptors Influencing Bioactivity of Methoxypyridine Derivatives
Parameter | Benzene | Pyridine | Methoxypyridine |
---|---|---|---|
HOMO Energy (eV) | -9.8 | -10.2 | -9.5 |
LUMO Energy (eV) | -0.5 | -1.2 | -1.0 |
Dipole Moment (D) | 0.0 | 2.2 | 2.8 |
Chemical Hardness (η) | 4.65 | 4.50 | 4.25 |
Notably, methoxypyridine-containing compounds demonstrate superior metabolic stability due to the methoxy group's resistance to oxidative degradation. In nicotinamide phosphoribosyltransferase (NAMPT) inhibitor development, methoxypyridine analogues exhibited 160-fold enhanced metabolic stability in hepatic microsome assays compared to phenyl derivatives [10]. This property is particularly valuable for orally administered therapeutics requiring prolonged systemic exposure.
Brominated pyridine derivatives serve as pivotal synthetic intermediates due to the bromine atom's versatility in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of adjacent carbons, enabling regioselective bromination at C-2, C-3, or C-4 positions. This regiochemical control allows precise functionalization of the heterocyclic core for structure-activity relationship (SAR) exploration.
Table 2: Therapeutic Applications of Brominated Pyridine Intermediates
Therapeutic Area | Target Compound | Key Transformation | Biological Activity |
---|---|---|---|
Oncology | JAK2 Inhibitors | Suzuki coupling of 3-Bromopyridine | IC₅₀ = 8.5–12.2 µM |
Antiviral | HIV-1 Integrase Inhibitors | Buchwald-Hartwig amination | IC₅₀ = 60–190 µM |
Antimicrobial | Urease Inhibitors | Nucleophilic substitution | IC₅₀ = 2.0–2.3 µM |
Neurology | GSK-3β Inhibitors | SNAr with aminoethylamine | IC₅₀ = 8 nM |
The C-3 bromination pattern, as exemplified in Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate, provides optimal steric and electronic parameters for palladium-mediated transformations. In kinase inhibitor development, 3-bromo-6-methoxypyridine intermediates undergo Suzuki-Miyaura couplings to introduce biaryl pharmacophores essential for ATP-competitive inhibition . Similarly, Buchwald-Hartwig aminations of such brominated derivatives yield aminoalkyl side chains that enhance water solubility and target affinity in GSK-3β inhibitors (IC₅₀ = 8 nM) .
The synergistic effect between bromine and methoxy substituents in the 3- and 6-positions creates a push-pull electronic system that facilitates nucleophilic aromatic substitution (SNAr) at C-3 while maintaining the methoxy group as a hydrogen-bond acceptor. This duality is exploited in urease inhibitors where 3-bromo-6-methoxypyridine intermediates are transformed into piperazine derivatives exhibiting IC₅₀ values of 2.0–2.3 µM against jack bean urease . The methoxy group's role in biofilm penetration is particularly valuable for antimicrobial applications, as demonstrated by enhanced efficacy of 4-nitropyridine-N-oxide derivatives against Pseudomonas aeruginosa biofilms .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: